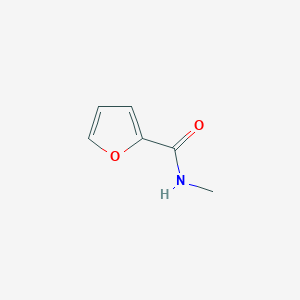![molecular formula C14H12ClN3S B186309 n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine CAS No. 5935-13-7](/img/structure/B186309.png)
n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine, also known as CCT137690, is a small molecule inhibitor that has shown promising results in the field of cancer research. It is a selective inhibitor of the protein kinase CHK1, which is a key regulator of the cell cycle checkpoint and DNA damage response pathways.
作用机制
N-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine selectively inhibits the protein kinase CHK1, which is a key regulator of the cell cycle checkpoint and DNA damage response pathways. CHK1 is activated in response to DNA damage and arrests the cell cycle to allow for DNA repair. Inhibition of CHK1 by n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine results in the accumulation of DNA damage and subsequent cell death. n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has also been shown to inhibit the replication of cancer cells by inducing replication stress.
生化和生理效应
N-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been shown to inhibit the migration and invasion of cancer cells. These effects suggest that n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has the potential to be used as a therapeutic agent for cancer treatment.
实验室实验的优点和局限性
One advantage of using n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine in lab experiments is its selectivity for CHK1. This allows for the specific inhibition of CHK1 without affecting other kinases. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, one limitation of using n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and duration of treatment.
未来方向
There are several future directions for the study of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine. One direction is the development of more potent and selective CHK1 inhibitors. Another direction is the investigation of the combination of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine with other targeted therapies, such as PARP inhibitors. In addition, the use of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine in combination with immunotherapy is an area of interest. Finally, the development of biomarkers to predict the response to n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine is an important future direction.
合成方法
The synthesis of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine involves several steps, including the reaction of 2-chlorobenzoic acid with ethylamine, followed by the reaction of the resulting intermediate with 2-aminothiophene and acetic anhydride. The final step involves the reaction of the resulting intermediate with cyanamide and ammonium acetate to yield n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine. The synthesis of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been optimized to yield high purity and high yield.
科学研究应用
N-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has also been shown to enhance the cytotoxic effects of chemotherapy drugs, such as gemcitabine and cisplatin. In addition, n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been shown to sensitize cancer cells to radiation therapy. These findings suggest that n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has the potential to be used as a combination therapy for cancer treatment.
属性
CAS 编号 |
5935-13-7 |
|---|---|
产品名称 |
n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine |
分子式 |
C14H12ClN3S |
分子量 |
289.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H12ClN3S/c1-2-9-7-10-13(16-8-17-14(10)19-9)18-12-6-4-3-5-11(12)15/h3-8H,2H2,1H3,(H,16,17,18) |
InChI 键 |
WWZXQEXSMLGUOD-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3Cl |
规范 SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



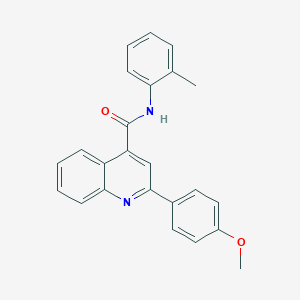
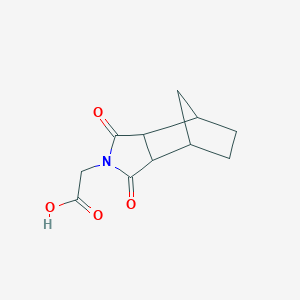
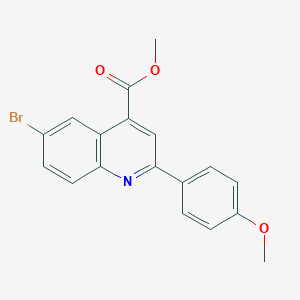
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
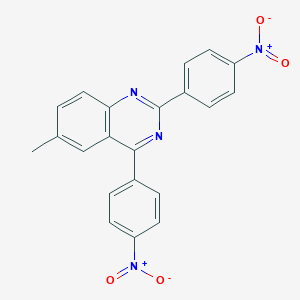
![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)
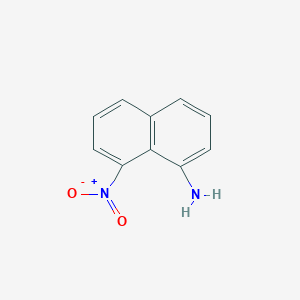
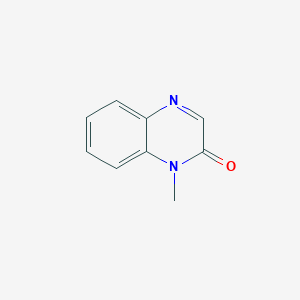
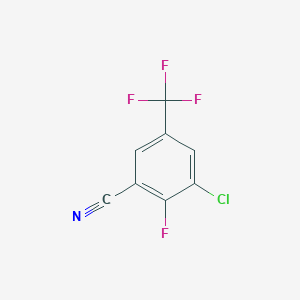
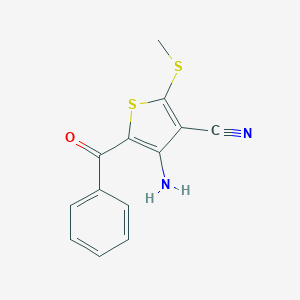
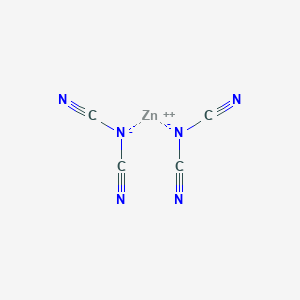
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
